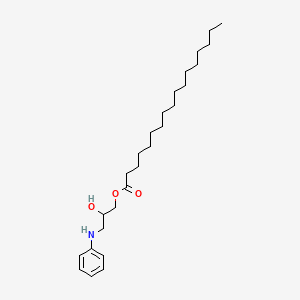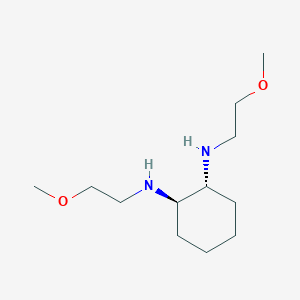
1,2-Cyclohexanediamine, N,N'-bis(2-methoxyethyl)-, (1R,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C12H26N2O2. It is known for its applications in various fields, including organic synthesis and catalysis. The compound’s unique structure, featuring two methoxyethyl groups attached to the nitrogen atoms of the cyclohexanediamine core, imparts distinct chemical properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- typically involves the reaction of 1,2-cyclohexanediamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
1,2-Cyclohexanediamine+22-methoxyethyl chloride→1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)-+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control of reaction conditions, leading to a more sustainable and scalable synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, promoting the formation of specific products. The compound’s chiral nature allows it to induce enantioselectivity in catalytic processes, making it valuable in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexanediamine: The parent compound without the methoxyethyl groups.
1,2-Cyclohexanediamine, N,N’-dimethyl-: A similar compound with dimethyl groups instead of methoxyethyl groups.
1,2-Diaminocyclohexane-N,N’-diacetic acid: A related compound with carboxylate groups.
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- is unique due to its methoxyethyl substituents, which enhance its solubility and reactivity compared to its analogs. The chiral nature of the compound also makes it particularly valuable in enantioselective synthesis and catalysis .
Propriétés
Numéro CAS |
349656-01-5 |
|---|---|
Formule moléculaire |
C12H26N2O2 |
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
(1R,2R)-1-N,2-N-bis(2-methoxyethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C12H26N2O2/c1-15-9-7-13-11-5-3-4-6-12(11)14-8-10-16-2/h11-14H,3-10H2,1-2H3/t11-,12-/m1/s1 |
Clé InChI |
JITQVEIEMMLPRG-VXGBXAGGSA-N |
SMILES isomérique |
COCCN[C@@H]1CCCC[C@H]1NCCOC |
SMILES canonique |
COCCNC1CCCCC1NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
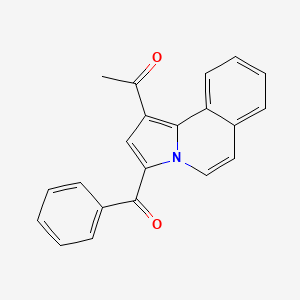
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
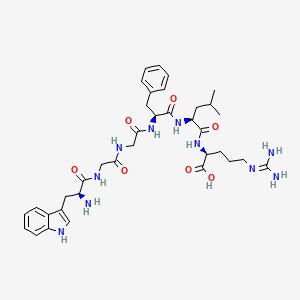
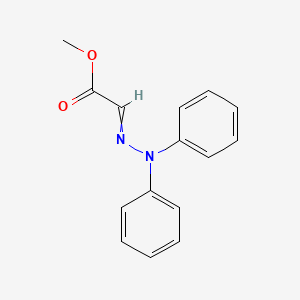
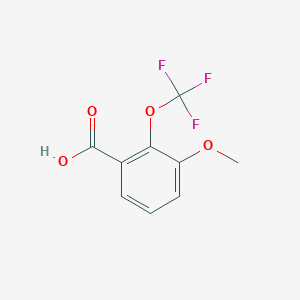

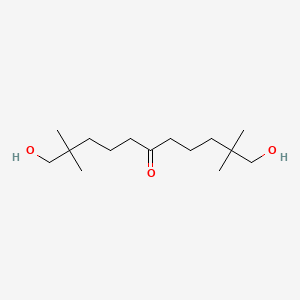
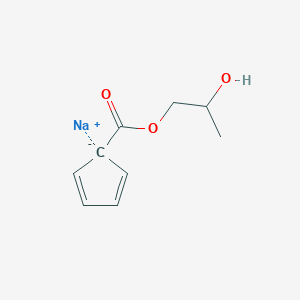
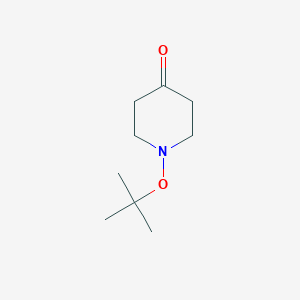
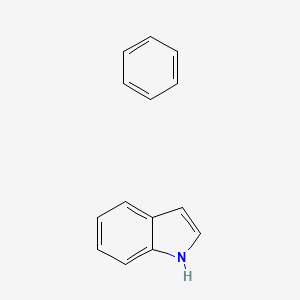
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
